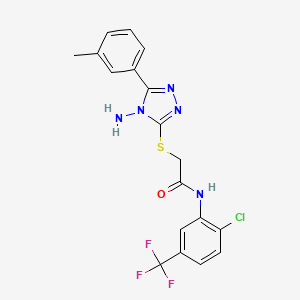

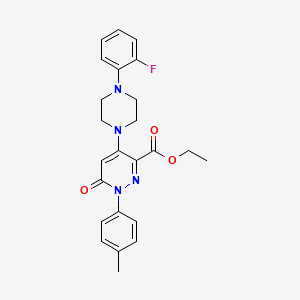

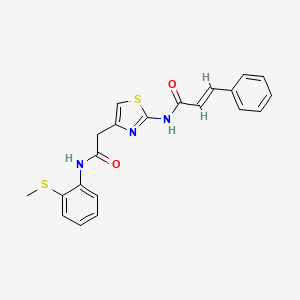

![molecular formula C19H17N5O2 B2355172 2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1105213-87-3](/img/structure/B2355172.png)

2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of the TLR4 ligand, N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (C 25 H 26 N 4 O 2 S; 1Z105). It was identified as a derivative with higher potency in activating both human and mouse TLR4-NF-κB reporter cells and primary cells .

Molecular Structure Analysis

The compound is a derivative of the TLR4 ligand, with an 8-(furan-2-yl) substituted pyrimido[5,4-b]indole analog (C 29 H 28 N 4 O 3 S; 2B182C) .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with pyrimidinone and oxazinone derivatives, similar in structure to the compound , have been synthesized for their antimicrobial properties. A study by Hossan et al. (2012) explored the synthesis of antimicrobial agents using citrazinic acid as a starting material, resulting in compounds with good antibacterial and antifungal activities comparable to streptomycin and fusidic acid. This suggests that the compound could potentially be explored for its antimicrobial efficacy (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).

Pharmaceutical Patent Landscape

The compound's potential pharmaceutical applications can be inferred from patents reflecting the structural diversity and activity spectrum of related compounds. Habernickel (2002) discussed the variety of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties associated with Pyridazino(4,5-b)indole-1-acetamide compounds, indicating a broad interest in similar compounds for drug development (Habernickel, Dr. Valentin, 2002).

Synthesis and Chemical Reactions

The synthetic routes and chemical reactions involving compounds with structures similar to the compound have been extensively studied. Klimova et al. (2013) investigated the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of polymeric coordination complexes. This research highlights the compound's potential role in synthesizing complex molecules with applications in materials science and coordination chemistry (Klimova, E., Flores‐Álamo, M., Klimova, T., Cortez Maya, S., & Beletskaya, I., 2013).

Antiallergic Agents

Compounds featuring N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the chemical structure of interest, have been synthesized and evaluated as antiallergic agents. Menciu et al. (1999) discovered that such compounds exhibit significant antiallergic potency, suggesting that the compound may also hold potential in the development of new antiallergic medications (Menciu, Cecilia et al., 1999).

Antimicrobial and Antifungal Activities

Debnath and Ganguly (2015) synthesized derivatives with antimicrobial and antifungal activities, indicating the potential of structurally similar compounds in treating various infections. This suggests that further research could explore the antimicrobial properties of the compound (Debnath, B. & Ganguly, S., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-12-2-3-15-14(8-12)17-18(23-15)19(26)24(11-22-17)10-16(25)21-9-13-4-6-20-7-5-13/h2-8,11,23H,9-10H2,1H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYKXAOOHQTSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NCC4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

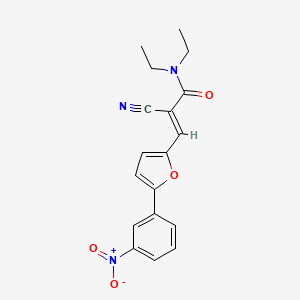

![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2355089.png)

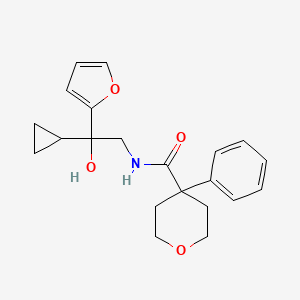

![7-hydroxy-N-(2-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2355092.png)

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B2355097.png)

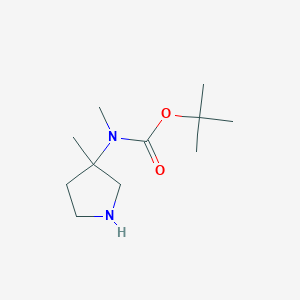

![Tert-butyl 4-(5,6,7,8-tetrahydro[1,8]naphthyridine-2-yl)butylcarbamate](/img/structure/B2355101.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2355112.png)